molecular formula C14H12FNO2 B8546222 methyl 4-(3-Fluorophenylamino)benzoate

methyl 4-(3-Fluorophenylamino)benzoate

Cat. No.: B8546222
M. Wt: 245.25 g/mol
InChI Key: TUMKTYGWUSTSIN-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 3-fluorophenylamino substituent. This structure combines aromatic and hydrogen-bonding motifs, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 4-(3-fluoroanilino)benzoate

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3

InChI Key

TUMKTYGWUSTSIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Core Structure Substituent (Position/Type) Key Reference
Methyl 4-(3-fluorophenylamino)benzoate (Target) Benzoate ester + aniline 3-Fluoro (phenylamino, meta) -
C4 () Quinoline-piperazine-benzoate 4-Fluoro (phenyl, para)
Methyl 4-(carbamoylamino)benzoate () Benzoate ester + urea Carbamoylamino (para)
Methyl 4-(imidazol-1-yl)benzoate () Benzoate ester + heterocycle Imidazole (para)
Ethyl 4-(sulfooxy)benzoate () Benzoate ester + sulfonate Sulfooxy (para)

Key Observations :

  • Fluorine Position : The target’s meta-fluoro substituent (vs. para in C4 ) may reduce symmetry and alter dipole moments, affecting crystallization behavior and solubility. Para-substituted halogens often enhance thermal stability due to reduced steric hindrance.
  • Functional Group Variation: Replacing the phenylamino group with a urea ( ) or imidazole ( ) modifies hydrogen-bonding capacity. Urea derivatives typically exhibit higher polarity, while imidazole introduces basicity.
  • Electron Effects : Electron-withdrawing groups (e.g., sulfooxy in ) increase benzoate ester acidity compared to electron-donating groups like methoxy.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Synthesis Method
Target Compound Not reported Moderate (DMSO) ~2.5 Likely SNAr/amide coupling
C4 () Yellow/white solid Ethyl acetate ~3.1 Crystallization
Methyl 4-(carbamoylamino)benzoate Not reported High (Polar solvents) ~1.8 Urea coupling
Ethyl 4-(sulfooxy)benzoate Not reported High (Water) ~0.5 Sulfonation

Insights :

  • Solubility: The target’s 3-fluorophenylamino group likely confers moderate solubility in DMSO, contrasting with the highly water-soluble sulfooxy derivative .
  • Lipophilicity : The target’s predicted LogP (~2.5) aligns with aromatic esters, whereas urea derivatives (LogP ~1.8 ) are more polar.

Spectroscopic Characterization

Table 3: NMR and HRMS Data Highlights
Compound Name 1H NMR (δ, ppm) HRMS (m/z) Reference
Target Compound Aromatic H: 6.8–7.4 (meta-F coupling) [M+H]+ ~260.1 -
C4 () Quinoline H: 8.2–8.5; F: 7.1 (para-F) [M+H]+ ~478.2
Methyl 4-(imidazol-1-yl)benzoate Imidazole H: 7.5–8.1 [M+H]+ ~217.1

Analysis :

  • Aromatic Shifts : The target’s meta-fluoro group causes distinct splitting in aromatic proton signals compared to para-fluoro analogs (e.g., C4 ).
  • Mass Spectrometry: HRMS data for the target would differ from quinoline derivatives (e.g., C4) due to the absence of the piperazine-quinoline moiety.

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